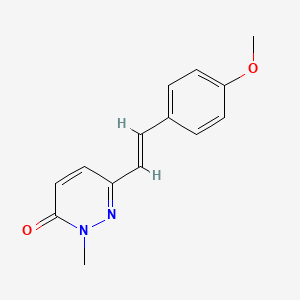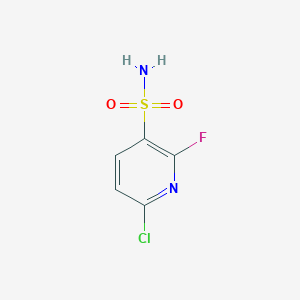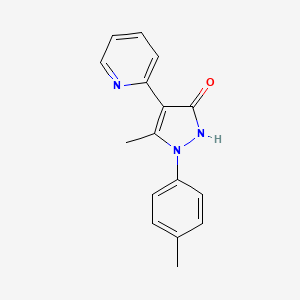![molecular formula C18H24N2O2 B2395686 2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide CAS No. 851404-95-0](/img/structure/B2395686.png)
2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide” is a complex organic molecule that contains a quinolin-3-yl moiety and a butanamide moiety . Quinolines are aromatic compounds that are often used in medicinal chemistry due to their pharmaceutical and biological activities . Butanamides, on the other hand, are derivatives of butanoic acid and have a wide range of applications in organic synthesis.
Molecular Structure Analysis
The molecular structure of this compound would likely feature the characteristic bicyclic structure of quinolines, with a benzene ring fused to a pyridine ring . The butanamide moiety would be a four-carbon chain with a terminal amide group .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . Butanamides, like other amides, can participate in reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, quinolines are planar molecules and are often crystalline solids at room temperature . Butanamides, like other amides, typically have strong dipole-dipole interactions due to the polar carbonyl group and the possibility for hydrogen bonding .Mécanisme D'action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to have a broad range of biological activities . These compounds are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Mode of Action
It’s worth noting that quinoline derivatives, which share a similar structure, display different tautomeric forms between the carbonyl groups, ch2-3 and nh of the quinoline moiety . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s known that quinoline derivatives have roles in natural and synthetic chemistry and their biologically and pharmacological activities . They have utilities as drugs isolated from naturally occurring compounds .
Result of Action
Compounds with similar structures have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s worth noting that the chemical properties of similar compounds, such as their solubility in water and other polar solvents, could potentially be influenced by environmental conditions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-13(5-2)17(21)19-9-8-15-11-14-7-6-12(3)10-16(14)20-18(15)22/h6-7,10-11,13H,4-5,8-9H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDGKFJRTABJJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCC1=CC2=C(C=C(C=C2)C)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-(4-methoxyanilino)acrylate](/img/structure/B2395606.png)

![1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395608.png)
![N-(2,6-dimethylphenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2395609.png)



![1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2395615.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2395617.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide](/img/structure/B2395619.png)
![3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid](/img/structure/B2395620.png)
